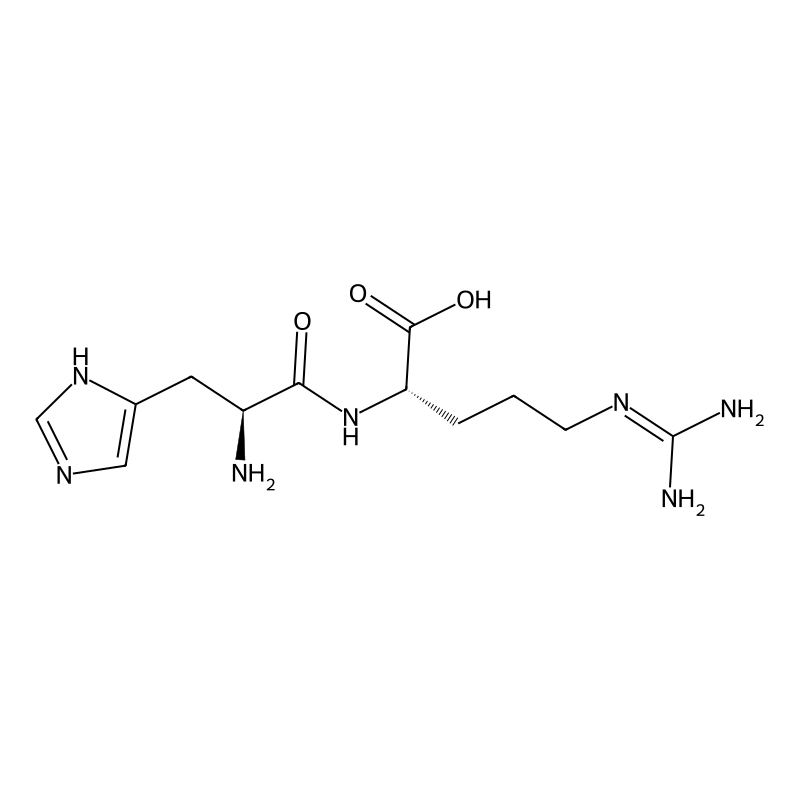

H-His-Arg-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Identification:

H-His-Arg-OH refers to a tripeptide molecule composed of three amino acids: histidine (His), arginine (Arg), and a terminal hydroxyl group (OH). While the specific research applications of this exact tripeptide appear limited, its constituent amino acids, histidine and arginine, are individually involved in various scientific research fields.

Histidine (His):

- Role in Protein Structure and Function: Histidine plays a crucial role in protein structure and function due to its unique side chain containing an imidazole ring. This ring can accept and donate protons, allowing histidine residues to act as both acids and bases. This property is essential for protein activity in various physiological processes, including enzyme catalysis, protein-protein interactions, and signal transduction .

- Metal Binding: The imidazole ring of histidine also enables it to bind metal ions, making it crucial for proteins involved in metal transport and metabolism .

- Research Applications: Histidine research spans various fields, including protein engineering, enzyme studies, understanding protein-protein interactions, and investigating its role in diseases like Alzheimer's and Parkinson's .

Arginine (Arg):

- Amino Acid Synthesis: Arginine is a semi-essential amino acid, meaning it can be synthesized by the body but may need to be obtained from the diet under specific conditions. It plays a vital role in various biological processes, including protein synthesis, urea cycle function, and nitric oxide production .

- Nitric Oxide Production: Arginine is a substrate for nitric oxide synthase (NOS), an enzyme that generates nitric oxide (NO). NO is a crucial signaling molecule involved in vasodilation, blood pressure regulation, and immune function .

- Research Applications: Arginine research explores its diverse functions in various areas, including wound healing, immune response regulation, cardiovascular health studies, and investigating its potential role in treating various medical conditions .

H-His-Arg-OH, also known as histidine-arginine, is a dipeptide composed of two amino acids: histidine and arginine. This compound plays a significant role in various biochemical processes due to the unique properties of its constituent amino acids. Histidine contains an imidazole side chain, which allows it to participate in acid-base reactions, while arginine has a positively charged guanidinium group that is crucial for protein interactions and signaling pathways.

- Oxidation: The imidazole ring of histidine can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.

- Reduction: The guanidinium group of arginine can participate in reduction reactions.

- Substitution: The amino groups in the dipeptide can engage in substitution reactions with electrophiles.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and acyl chlorides or alkyl halides for substitution reactions. The products formed depend on the specific conditions and reagents used during the reactions .

H-His-Arg-OH exhibits significant biological activity, particularly in cellular signaling and enzyme interactions. Histidine is often involved in catalytic proton transfers due to its ability to exist in both protonated and deprotonated forms at physiological pH. Arginine contributes to various signaling pathways by acting as a precursor for nitric oxide synthesis, which is vital for vascular function and immune response. The interaction of this dipeptide with protein kinases suggests its potential role in modulating cellular functions such as enzyme activity and gene expression .

The synthesis of H-His-Arg-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves several key steps:

- Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a solid resin.

- Deprotection: The protecting group is removed to expose the amino group.

- Coupling: A second protected amino acid is activated and coupled to the growing peptide chain.

- Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using trifluoroacetic acid.

H-His-Arg-OH has a wide range of applications in scientific research:

- Model Compound: It serves as a model compound for studying peptide synthesis and reactions.

- Biochemical Studies: Due to its role in enzyme activity and cellular signaling, it is utilized in various biochemical studies.

- Pharmaceutical Research: Its influence on cellular processes makes it a candidate for drug development targeting specific pathways .

Studies on H-His-Arg-OH have revealed its interactions with various biomolecules, particularly protein kinases. These interactions are mediated through multiple mechanisms, including hydrogen bonding and ionic interactions facilitated by the charged residues of histidine and arginine. Such studies are crucial for understanding how this dipeptide can influence cellular signaling pathways and enzyme activities .

Several compounds share similarities with H-His-Arg-OH due to their structural components or biological activities. Here are some notable examples:

| Compound | Composition | Key Features |

|---|---|---|

| H-His-Ala-OH | Histidine-Alanine | Less basic than H-His-Arg-OH; involved in protein structure stabilization. |

| H-Lys-Arg-OH | Lysine-Arginine | Positively charged; plays roles in immune response similar to arginine. |

| H-His-Lys-OH | Histidine-Lysine | Involved in enzyme catalysis; shares properties with histidine. |

| H-Glu-Arg-OH | Glutamic Acid-Arginine | Negatively charged; involved in neurotransmission processes. |

The uniqueness of H-His-Arg-OH lies in its specific combination of histidine's catalytic properties and arginine's signaling capabilities, making it particularly effective in modulating cellular functions compared to other dipeptides .

Histidine residues demonstrate remarkable propensity for attractive interactions between their side chains, even when carrying similar charges. Molecular dynamics simulations reveal that protonated histidine side chains form stable contact pairs with other protonated histidine residues, with interaction strengths comparable to previously observed arginine-arginine pairing [3].

The π-π stacking interactions between neutral histidine residues represent one of the most significant attractive forces. These interactions occur in the energy range of -3.0 to -4.0 kcal/mol, which is substantially larger than typical van der Waals energies [4] [5]. The imidazole rings prefer parallel or slightly off-parallel orientations in contact pairs, with secondary T-shaped minima observed when at least one histidine is protonated [3].

Hydrogen bonding between imidazole rings provides another crucial attractive mechanism. Experimental evidence from nuclear magnetic resonance studies demonstrates intermolecular hydrogen bonds with coupling constants of 8.9 ± 0.3 Hz between histidine Nε and Nδ atoms, even at neutral pH conditions [6] [7]. This interaction strength indicates significant stabilization through direct hydrogen bonding between imidazole groups.

The protonation state dramatically influences these interactions. While neutral histidine-histidine interactions show strong attractive forces, protonated histidine pairs (His⁺-His⁺) experience electrostatic repulsion due to like-charge effects [3] [4]. However, even under these conditions, some degree of contact pairing persists, suggesting that other attractive forces partially compensate for electrostatic repulsion.

Stacking geometries play critical roles in determining interaction strength. Face-to-face stacking arrangements provide optimal overlap between π-electron systems, while edge-to-face configurations offer alternative binding modes with different energy profiles [8] [9]. The maximum possible stacking interactions involving neutral histidine range between approximately 20-45 kJ/mol, while protonation increases this range to 40-105 kJ/mol, representing up to 330% enhancement [8].

Histidine-Arginine Side Chain Interactions

The interaction between histidine and arginine side chains exhibits complex pH-dependent behavior that varies significantly with protonation states. These interactions are fundamentally different from histidine-histidine contacts due to the distinct chemical properties of the guanidinium group in arginine versus the imidazole ring in histidine [10] [11].

Cation-π interactions represent the primary attractive mechanism when histidine is neutral and arginine is protonated. The neutral imidazole ring acts as an aromatic π-system that interacts favorably with the positively charged guanidinium group, producing interaction energies in the range of -3.5 to -4.5 kcal/mol [12] [13]. This interaction type depends critically on the relative positioning and orientation of the two side chains.

Salt bridge formation occurs when both residues carry charges, particularly between deprotonated carboxyl groups and positively charged side chains. The formation of stable noncovalent complexes between histidine and arginine has been demonstrated through mass spectrometry, although these complexes form less readily than arginine-arginine interactions [10] [11]. The gas phase basicity values reveal fundamental differences: arginine (237.0 kcal/mol) exceeds histidine (224.0 kcal/mol), explaining the preferential interaction patterns observed experimentally [10].

Electrostatic repulsion dominates when both histidine and arginine carry positive charges (His⁺-Arg⁺). Under low pH conditions, the protonated forms of both amino acids experience significant repulsive forces that destabilize any potential interactions [3] [14]. This repulsion is stronger than the His⁺-His⁺ interaction due to the higher charge density on the arginine guanidinium group.

Interaction distance optimization shows that histidine-arginine contact pairs prefer separations around 4.0 Å, as determined by radial distribution function analysis [3]. This distance represents an optimal balance between attractive forces and steric constraints. The dissociation stability of histidine-arginine noncovalent complexes requires approximately 9% collision energy for 50% fragmentation, compared to 28% for arginine-arginine complexes, indicating lower stability of mixed interactions [10].

Molecular Dynamics of H-His-Arg-OH in Aqueous Environment

The molecular dynamics of H-His-Arg-OH in aqueous solution reveals complex solvation patterns and conformational preferences that influence the dipeptide's biological activity. The compound demonstrates significant hydration shell formation with water molecules organizing within 3-5 Å of the dipeptide surface [15] [16].

Conformational flexibility analysis through molecular dynamics simulations at temperatures ranging from 300-500 K demonstrates that H-His-Arg-OH exhibits multiple stable conformations [15] [16]. The radius of gyration values range from 8-12 Å, indicating a tendency toward folded conformations under physiological conditions. This compaction occurs despite the presence of charged groups that might be expected to favor extended conformations [15].

Hydrogen bonding networks with water molecules provide crucial stabilization in aqueous environments. The dipeptide forms an average of 6-8 hydrogen bonds with surrounding water molecules, with the arginine nitrogen atoms showing the strongest water-peptide interactions [15] [16]. The radial distribution functions of water molecules around the nitrogen atoms reveal distinct solvation patterns for histidine versus arginine residues.

Solvation thermodynamics calculations indicate that H-His-Arg-OH has a solvation free energy in the range of -45 to -60 kcal/mol, reflecting favorable interactions with the aqueous environment [17]. The solvation is primarily driven by electrostatic interactions with water molecules, particularly around the charged and polar groups of both amino acid residues.

Dynamic properties include diffusion coefficients on the order of 10⁻⁶ cm²/s at 298 K, which is typical for small peptides in aqueous solution [17]. The rotational correlation times and other dynamic parameters reflect the influence of strong solute-solvent interactions that slow molecular motion compared to gas-phase behavior.

Temperature effects on the molecular dynamics show that increasing temperature from 300 K to 500 K decreases side-chain contacts and promotes more extended conformations [15]. This temperature dependence provides insight into the thermal stability and conformational transitions of the dipeptide under various environmental conditions.

The Dual Effect Mechanism in Protein Systems

The dual effect mechanism in histidine-arginine containing protein systems represents a sophisticated regulatory strategy where these amino acids can both stabilize and destabilize protein structures depending on environmental conditions [18] [19]. This mechanism operates through pH-dependent switching between attractive and repulsive interactions.

Stabilizing effects occur when histidine and arginine form favorable interactions through salt bridges, cation-π contacts, or hydrogen bonding networks. These interactions contribute -3 to -5 kcal/mol to protein stability, representing significant contributions to overall protein folding free energy [20] [21]. The cooperative factor (φ) for these interactions typically ranges from 2-5, indicating substantial synergistic effects when multiple histidine-arginine pairs are present [18].

Destabilizing effects manifest when both residues carry positive charges, leading to electrostatic repulsion that contributes +2 to +4 kcal/mol of destabilization energy [4] [22]. This destabilization can trigger conformational transitions between folded and extended states, serving as molecular switches in protein function [19] [23].

pH switching points typically occur around the pKa values of 6.0-7.0, which encompasses physiological pH ranges [24] [25]. This positioning allows histidine-arginine pairs to respond sensitively to cellular pH fluctuations, providing a mechanism for pH-dependent regulation of protein activity and stability.

Concentration dependence plays a crucial role in the dual effect mechanism. Studies of peptide solutions show distinct behavioral regimes above and below 0.4 M peptide concentration [17]. Below this threshold, the tetrahedral water structure is largely preserved, while above it, the hydrogen-bonded network of peptide molecules dominates structural dynamics.

Binding enhancement through the dual effect mechanism can provide 2-3 fold increases in binding affinity when conditions favor the stabilizing mode [18]. This enhancement operates through allosteric mechanisms where histidine-arginine interactions modulate the binding interfaces of protein complexes.

Electrostatic and Hydrophobic Interaction Models

Electrostatic interaction models for histidine-arginine systems require sophisticated approaches to accurately represent the complex charge distributions and environmental effects. The Poisson-Boltzmann equation provides high accuracy for calculating electrostatic free energies but requires significant computational resources [26] [27] [28].

Generalized Born models offer moderate-to-high accuracy with reduced computational cost, using effective dielectric constants in the range of 4-20 to approximate solvation effects [26] [27]. These models successfully reproduce experimentally observed pKa shifts and salt bridge energetics in many protein systems.

Distance-dependent Coulombic functions provide rapid screening capabilities for large systems, using uniform dielectric constants around 4 for protein interiors [27] [29]. While less accurate than continuum methods, these approaches enable extensive conformational sampling in molecular dynamics simulations.

Continuum dielectric models employ multiple dielectric constants to represent different protein regions: core (ε ≈ 2-4), boundary (ε ≈ 10-20), and surface (ε ≈ 40-80) [26] [27]. This approach captures the heterogeneous electrostatic environment while maintaining computational tractability.

Hydrophobic interaction modeling for histidine-arginine systems requires consideration of desolvation effects and water-excluding distances [30] [31]. The hydrophobicity index varies significantly between histidine (moderately hydrophobic) and arginine (strongly hydrophilic), influencing their preferred orientations in protein structures.

Explicit solvent models provide the highest accuracy by including individual water molecules, enabling detailed analysis of hydrogen bonding networks and solvation dynamics [26] [32]. These approaches reveal the crucial role of water-mediated interactions in histidine-arginine binding thermodynamics.

Quantum mechanical methods offer the ultimate accuracy for small systems, providing detailed electronic structure information and precise interaction energies [33] [34]. These calculations serve as benchmarks for validating simpler models and provide fundamental insights into the physical basis of histidine-arginine interactions.